molecular formula C14H16BrN3O2 B6645909 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile

Cat. No.: B6645909
M. Wt: 338.20 g/mol
InChI Key: ZUUHSZCHZOUJGQ-UHFFFAOYSA-N
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Description

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile is a complex organic compound that features a bromine atom, a morpholine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile typically involves a multi-step processThe reaction conditions often involve the use of solvents like dichloromethane or chloroform and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a morpholine ring makes it versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-12-2-1-3-13(11(12)10-16)17-5-4-14(19)18-6-8-20-9-7-18/h1-3,17H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUHSZCHZOUJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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